molecular formula C9H8N2O3 B1315341 2-Ethyl-4-nitro-1,3-benzoxazole CAS No. 477603-34-2

2-Ethyl-4-nitro-1,3-benzoxazole

Cat. No. B1315341
M. Wt: 192.17 g/mol
InChI Key: RXERROAGDLLQDA-UHFFFAOYSA-N
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Description

2-Ethyl-4-nitro-1,3-benzoxazole is a chemical compound with the molecular formula C9H8N2O3 and a molecular weight of 192.17 . It is used for research purposes .


Synthesis Analysis

Benzoxazole derivatives, including 2-Ethyl-4-nitro-1,3-benzoxazole, can be synthesized through various methods. One such method involves the reaction of 2-aminophenols with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .


Molecular Structure Analysis

The molecular structure of 2-Ethyl-4-nitro-1,3-benzoxazole consists of a benzene ring fused with an oxazole ring. The oxazole ring contains one atom each of oxygen (O) and nitrogen (N) .


Chemical Reactions Analysis

Benzoxazole derivatives have been found to exhibit a wide range of chemical reactions. For instance, the presence of electron-withdrawing groups can improve the antimicrobial activity of these compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Ethyl-4-nitro-1,3-benzoxazole include a molecular weight of 192.17 and a molecular formula of C9H8N2O3 .

Scientific Research Applications

  • Antimicrobial and Anticancer Activity

    • Field : Medicinal Chemistry
    • Application : Benzoxazole derivatives have been synthesized and tested for their in vitro antibacterial, antifungal, and anticancer activities .
    • Method : The synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, mass and screened for their in vitro antimicrobial activity against various bacteria and fungal strains using tube dilution technique and minimum inhibitory concentration (MIC) was noted in µM and compared to ofloxacin and fluconazole . Human colorectal carcinoma (HCT116) cancer cell line was used for the determination of in vitro anticancer activity (IC50 value) by Sulforhodamine B assay using 5-fluorouracil as standard drug .
    • Results : The study indicated that the compounds 1, 10, 13, 16, 19, 20, and 24 had the highest antimicrobial activity with MIC values comparable to ofloxacin and fluconazole. Compounds 4, 6, 25, and 26 had the best anticancer activity in comparison to 5-fluorouracil .
  • Synthesis of Benzoxazole Derivatives

    • Field : Synthetic Organic Chemistry
    • Application : Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery .
    • Method : A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .
    • Results : The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .
  • Antifungal Activity

    • Field : Medicinal Chemistry
    • Application : Benzoxazole derivatives have been synthesized and tested for their in vitro antifungal activities .
    • Method : The synthesized benzoxazole compounds were screened for their in vitro antifungal activity against various fungal strains using tube dilution technique and minimum inhibitory concentration (MIC) was noted in µM and compared to fluconazole .
    • Results : The study indicated that the compounds displayed antifungal activity and this activity is similar to the standard drug voriconazole against Aspergillus niger .
  • Synthesis of Benzoxazole Derivatives Using Different Catalysts

    • Field : Synthetic Organic Chemistry
    • Application : Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery .
    • Method : A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .
    • Results : The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .
  • Anti-Inflammatory Effects

    • Field : Medicinal Chemistry
    • Application : Benzoxazole derivatives have been synthesized and tested for their in vitro anti-inflammatory effects .
    • Method : The synthesized benzoxazole compounds were screened for their in vitro anti-inflammatory activity .
    • Results : The study indicated that the compounds displayed anti-inflammatory activity .
  • Antioxidant Effects

    • Field : Medicinal Chemistry
    • Application : Benzoxazole derivatives have been synthesized and tested for their in vitro antioxidant effects .
    • Method : The synthesized benzoxazole compounds were screened for their in vitro antioxidant activity .
    • Results : The study indicated that the compounds displayed antioxidant activity .

Safety And Hazards

While specific safety and hazard information for 2-Ethyl-4-nitro-1,3-benzoxazole is not available in the retrieved papers, it is generally recommended to avoid contact with skin, eyes, or clothing, avoid dust formation, and avoid breathing dust/fume/gas/mist/vapors/spray .

Future Directions

Benzoxazole derivatives, including 2-Ethyl-4-nitro-1,3-benzoxazole, have gained a lot of importance in recent years due to their use in intermediates for the preparation of new biological materials. They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities . Therefore, future research could focus on exploring new synthetic strategies and applications for these compounds .

properties

IUPAC Name

2-ethyl-4-nitro-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-2-8-10-9-6(11(12)13)4-3-5-7(9)14-8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXERROAGDLLQDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C=CC=C2O1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50476978
Record name 2-Ethyl-4-nitro-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50476978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-4-nitro-1,3-benzoxazole

CAS RN

477603-34-2
Record name 2-Ethyl-4-nitro-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50476978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-amino-3-nitrophenol (1 eq.), triethyl orthopropionate (2 eq.) and p-toluene sulphonic acid (in a catalytic quantity) is stirred at 110° C. until disappearance of the aminophenol is verified by thin layer chromatography (2 hours). After cooling down, the reaction mixture is taken up in toluene followed by evaporating under vacuum then treating with isopropanol. The resulting precipitate is collected by filtration, followed by washing with isopropanol and isopentane, then drying under reduced pressure in order to produce a violet-brown solid.
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